Decamethonium
Overview
Description
Decamethonium, also known as (DM)BR2 or syncurine, belongs to the class of organic compounds known as decamethonium compounds. These are quaternary ammonium compounds containing a trimethyl-(10-trimethylammoniodecyl)ammonium moiety. Decamethonium is a drug which is used for use as a skeletal muscle relaxant. Decamethonium exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Decamethonium has been detected in multiple biofluids, such as urine and blood. Within the cell, decamethonium is primarily located in the cytoplasm and membrane (predicted from logP). Decamethonium can be biosynthesized from decane.
Decamethonium is a quaternary ammonium ion that is a depolarising muscle relaxant whose structure comprises a decane-1,10-diamine core in which each amino group carries three methyl substituents. It has a role as a muscle relaxant and a nicotinic acetylcholine receptor agonist. It derives from a hydride of a decane.
Decamethonium is used in anesthesia to cause paralysis. It is a short acting depolarizing muscle relaxant. It is similar to acetylcholine and acts as a partial agonist of the nicotinic acetylcholine receptor.
Mechanism Of Action
Binds to the nicotinic acetycholine receptors (by virtue of its similarity to acetylcholine) in the motor endplate and blocks access to the receptors. In the process of binding, the receptor is actually activated - causing a process known as depolarization. Since it is not degraded in the neuromuscular junction, the depolarized membrance remains depolarized and unresponsive to any other impulse, causing muscle paralysis.
... DECAMETHONIUM ... COMBINES CERTAIN FEATURES OF BOTH THE DEPOLARIZING & THE COMPETITIVE AGENTS ... TERMED "DUAL" MECHANISM ...
/IN CASES OF DUAL MECHANISM/ ... DEPOLARIZING AGENTS PRODUCE INITIALLY THE CHARACTERISTIC FASCICULATIONS & POTENTIATION OF THE MAXIMAL TWITCH, FOLLOWED BY THE RAPID ONSET OF NEUROMUSCULAR BLOCK ... THERE IS A POORLY SUSTAINED RESPONSE TO TETANIC STIMULATION OF THE MOTOR NERVE, INTENSIFICATION OF THE BLOCK BY TUBOCURARINE, & USUAL REVERSAL BY ANTI-CHOLINESTERASE AGENTS.
THEIR INITIAL EFFECT IS TO DEPOLARIZE THE MEMBRANE BY OPENING CHANNELS IN THE SAME MANNER AS ACETYLCHOLINE. HOWEVER, SINCE THEY PERSIST FOR LONGER DURATIONS AT THE NEUROMUSCULAR JUNCTION, PRIMARILY BECAUSE OF THEIR RESISTANCE TO ACETYLCHOLINESTERASE, THE DEPOLARIZATION IS LONGER LASTING, RESULTING IN A BRIEF PERIOD OF REPETITIVE EXCITATION THAT MAY ELICIT TRANSIENT MUSCLE FASCICULATIONS. THE INITIAL PHASE IS FOLLOWED BY BLOCK OF NEUROMUSCULAR TRANSMISSION AND FLACCID PARALYSIS. /DEPOLARIZING AGENTS/
DURING DEPOLARIZED STATE, K IS RAPIDLY LOST FROM MUSCLE... DESPITE CONTINUING PRESENCE OF DECAMETHONIUM, SOME MOTOR END-PLATE MEMBRANES...REPOLARIZE, BUT... ARE INCAPABLE OF...NERVE STIMULATION; IN THIS STAGE, BLOCK CAN BE ANTAGONIZED BY ANTICHOLINESTERASES & AUGMENTED BY STABILIZING BLOCKING DRUGS & OTHER DRUGS...
properties
CAS RN |
156-74-1 |
---|---|
Product Name |
Decamethonium |
Molecular Formula |
C16H38N22+ |
Molecular Weight |
258.49 g/mol |
IUPAC Name |
trimethyl-[10-(trimethylazaniumyl)decyl]azanium |
InChI |
InChI=1S/C16H38N2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-16H2,1-6H3/q+2 |
InChI Key |
MTCUAOILFDZKCO-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C |
Appearance |
Solid powder |
melting_point |
268-270 °C 268-270°C |
Other CAS RN |
156-74-1 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1420-40-2 (diiodide) 3198-38-7 (dichloride) 541-22-0 (dibromide) |
shelf_life |
AQUEOUS SOLUTIONS ARE STABLE & MAY BE STERILIZED BY AUTOCLAVING. /DECAMETHONIUM BROMIDE/ |
solubility |
Substantial 7.04e-06 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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